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Compound of Interest

Compound Name: 2,3-Diethylaniline

Cat. No.: B2634724

Introduction

2,3-Diethylaniline is an aromatic amine of interest in various fields of chemical research and
development. A thorough understanding of its molecular structure and purity is essential for its
application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared
(IR) spectroscopy, and Mass Spectrometry (MS) are pivotal for the structural elucidation and
characterization of this compound. This technical guide provides a detailed overview of the
expected spectroscopic data for 2,3-diethylaniline and the experimental protocols for their
acquisition. While publicly available experimental spectra for 2,3-diethylaniline are limited, this
guide presents predicted data based on the analysis of analogous compounds and
fundamental spectroscopic principles.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for 2,3-diethylaniline.
These predictions are derived from the known spectral characteristics of similar molecules,
including other diethylaniline isomers and related aromatic amines.

Table 1: Predicted *H NMR Spectral Data for 2,3-Diethylaniline
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~6.9-7.2 Triplet 1H Aromatic H (C5-H)
~6.6 - 6.8 Doublet 1H Aromatic H (C6-H)
~6.5-6.7 Doublet 1H Aromatic H (C4-H)
~3.5-4.0 Broad Singlet 2H -NH:z
~25-2.8 Quartet 2H Ar-CH2-CHs (C2)
~2.3-2.6 Quartet 2H Ar-CH2-CHs (C3)
~11-13 Triplet 3H Ar-CH2-CHs (C2)
~1.0-1.2 Triplet 3H Ar-CH2-CHs (C3)

Table 2: Predicted 3C NMR Spectral Data for 2,3-Diethylaniline

Chemical Shift (o, ppm) Assignment
~145 Ci

~138 C2

~135 C3

~127 C5

~118 C6

~115 C4

~25 Ar-CH2-CHs (C2)
~23 Ar-CH2-CHs (C3)
~14 Ar-CH2-CHs (C2)
~13 Ar-CH2-CHs (C3)

Table 3: Predicted IR Absorption Bands for 2,3-Diethylaniline
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Wavenumber (cm~?) Intensity Assignment

N-H stretch (asymmetric and

3450 - 3300 Medium, Doublet

symmetric)
3100 - 3000 Medium Aromatic C-H stretch
2970 - 2850 Strong Aliphatic C-H stretch
1620 - 1580 Strong C=C aromatic ring stretch
1520 - 1450 Medium C=C aromatic ring stretch
1380 - 1365 Medium C-H bend (methyl)
1300 - 1250 Strong C-N stretch
850 - 750 Strong Aromatic C-H out-of-plane

bend

Table 4: Predicted Mass Spectrometry Fragmentation for 2,3-Diethylaniline

m/z Relative Intensity Assignment

149 High [M]* (Molecular lon)
134 High [M - CHs]*

120 Medium [M - CzHs]*

106 Medium [M - CsH7]*

91 Low [C7H7]* (Tropylium ion)
77 Low [CeHs]* (Phenyl ion)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a
liquid aromatic amine like 2,3-diethylaniline.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 10-20 mg of 2,3-diethylaniline in 0.5-0.7 mL of
a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm NMR tube. The choice of
solvent depends on the solubility of the analyte and the desired chemical shift window.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

'H NMR Acquisition:
o Pulse Sequence: Standard single-pulse experiment.
o Spectral Width: Typically 0-12 ppm.
o Number of Scans: 16 to 64 scans, depending on the sample concentration.
o Relaxation Delay: 1-5 seconds.
o Temperature: Room temperature (e.g., 298 K).
13C NMR Acquisition:
o Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
o Spectral Width: Typically 0-220 ppm.
o Number of Scans: 1024 or more scans due to the lower natural abundance of *3C.
o Relaxation Delay: 2-5 seconds.
. Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid): Place a drop of neat 2,3-diethylaniline between two salt
plates (e.g., NaCl or KBr) to form a thin liquid film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Data Acquisition:

o Spectral Range: 4000-400 cm~1.
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o Resolution: 4 cm™1.

o Number of Scans: 16-32 scans.

o Background: A background spectrum of the clean, empty salt plates should be recorded
and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

o Sample Introduction: For a volatile liquid like 2,3-diethylaniline, direct injection or infusion
via a syringe pump into the ion source is suitable. Alternatively, coupling with Gas
Chromatography (GC-MS) can be used for separation and identification.

» Instrumentation: A mass spectrometer with an appropriate ionization source, typically
Electron lonization (EI) for this type of compound.

o Data Acquisition (EI-MS):

[¢]

lonization Energy: Standard 70 eV.

[e]

Mass Range: Scan from m/z 40 to 300.

o

Source Temperature: Typically 200-250 °C.

[¢]

Scan Speed: Dependant on the instrument, but typically 1-2 scans per second.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of an
organic compound like 2,3-diethylaniline.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of an
organic compound.

» To cite this document: BenchChem. [Spectroscopic Characterization of 2,3-Diethylaniline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2634724#spectroscopic-data-of-2-3-diethylaniline-
nmr-ir-mass-spec]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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